Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a cyclopentyl group, a furan ring, an oxadiazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of a hydrazide intermediate with a carboxylic acid derivative. The furan ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The final step often involves the coupling of the piperidine ring with the cyclopentyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furanones, while reduction of the oxadiazole ring yields amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Cyclopentyl(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Uniqueness
Cyclopentyl(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it distinct from similar compounds that contain different heterocycles .
Properties
IUPAC Name |
cyclopentyl-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(13-4-1-2-5-13)20-9-7-12(8-10-20)15-18-19-16(23-15)14-6-3-11-22-14/h3,6,11-13H,1-2,4-5,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGTLYBZSGDIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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